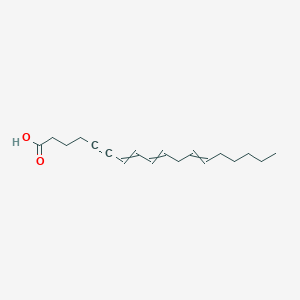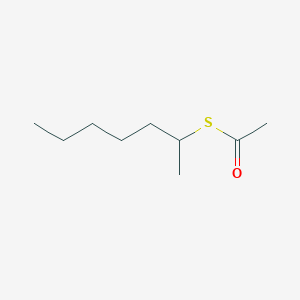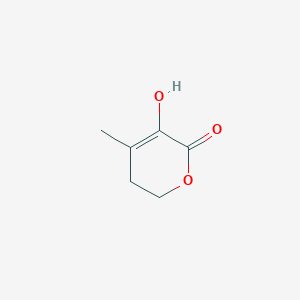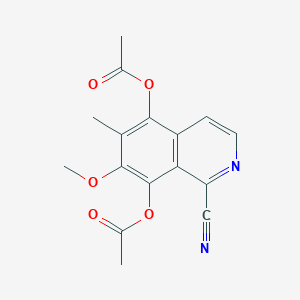![molecular formula C8H11NO10S3 B14452849 3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid CAS No. 78696-32-9](/img/structure/B14452849.png)
3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid is a complex organic compound known for its unique structural properties and diverse applications in various scientific fields. This compound is characterized by the presence of multiple functional groups, including amino, hydroxy, and sulfonic acid groups, which contribute to its reactivity and versatility.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid typically involves multi-step organic reactions. One common method includes the sulfonation of a precursor aromatic compound followed by the introduction of amino and hydroxy groups through specific reaction conditions. The reaction conditions often involve the use of strong acids like sulfuric acid and controlled temperatures to ensure the desired functional groups are correctly positioned on the benzene ring.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale sulfonation processes using specialized reactors. The process is optimized for high yield and purity, often incorporating continuous monitoring and adjustment of reaction parameters. Industrial methods also emphasize the recovery and recycling of reagents to minimize waste and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The amino group can be reduced to form primary amines.
Substitution: The sulfonic acid groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Conditions often involve the use of bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce primary amines.
Scientific Research Applications
3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in biochemical assays and as a labeling agent for proteins and nucleic acids.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to form covalent bonds with target molecules, thereby altering their structure and function. This can lead to changes in biochemical pathways, making it useful in various applications such as enzyme inhibition and signal transduction modulation.
Comparison with Similar Compounds
Similar Compounds
3-Amino-2-hydroxy-5-sulfobenzoic acid: Shares similar functional groups but lacks the ethanesulfonyl moiety.
2-Amino-4-nitrophenol-6-sulfonic acid: Contains nitro and sulfonic acid groups but differs in the position of the functional groups on the benzene ring.
Uniqueness
3-Amino-2-hydroxy-5-[2-(sulfooxy)ethanesulfonyl]benzene-1-sulfonic acid is unique due to the presence of the ethanesulfonyl group, which enhances its reactivity and potential applications. This structural feature distinguishes it from other similar compounds and contributes to its versatility in scientific research and industrial applications.
Properties
CAS No. |
78696-32-9 |
|---|---|
Molecular Formula |
C8H11NO10S3 |
Molecular Weight |
377.4 g/mol |
IUPAC Name |
3-amino-2-hydroxy-5-(2-sulfooxyethylsulfonyl)benzenesulfonic acid |
InChI |
InChI=1S/C8H11NO10S3/c9-6-3-5(4-7(8(6)10)21(13,14)15)20(11,12)2-1-19-22(16,17)18/h3-4,10H,1-2,9H2,(H,13,14,15)(H,16,17,18) |
InChI Key |
CFWAPOPHJSEKPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1N)O)S(=O)(=O)O)S(=O)(=O)CCOS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(4-Bromophenyl)(methylsulfanyl)methylidene]morpholin-4-ium iodide](/img/structure/B14452774.png)




![2-(4-benzylphenyl)tetrahydroimidazo[1,5-a]pyridine-1,3(2H,5H)-dione](/img/structure/B14452810.png)




![1-Cyclohexene, 4,4-dimethyl-1-[(trimethylsilyl)oxy]-](/img/structure/B14452857.png)



